

Fesoterodine's Safety in the Elderly: A Systematic Review and Comparison

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Compound of Interest

Compound Name: *Fesoterodine*

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For researchers, scientists, and drug development professionals navigating the landscape of overactive bladder (OAB) treatments for elderly patients, the safety profile of available therapies is a paramount concern. This guide provides a systematic review of the safety of **fesoterodine**, an antimuscarinic agent, in this vulnerable population. Through a comprehensive comparison with other OAB medications, supported by experimental data and detailed methodologies, this document aims to offer an objective resource for informed decision-making in research and clinical development.

Comparative Safety Profile of Fesoterodine and Other OAB Treatments in Elderly Patients

The following tables summarize the incidence of common and clinically relevant adverse events associated with **fesoterodine** and its main comparators in elderly patients (≥ 65 years), based on data from key clinical trials.

Table 1: Incidence of Common Adverse Events with **Fesoterodine** vs. Placebo in Elderly Patients (≥ 65 years)

Adverse Event	Fesoterodine 4/8 mg (flexible dose) (%)	Placebo (%)	Study
Dry Mouth	34	5	Wagg et al. (SOFIA), 2013[1]
Constipation	9	3	Wagg et al. (SOFIA), 2013[1]

Data from the 12-week, randomized, double-blind, placebo-controlled Study of **Fesoterodine** in an Aging population (SOFIA) trial.[2]

Table 2: Comparative Incidence of Dry Mouth and Constipation in Elderly Patients (≥65 years) for Various OAB Treatments

Drug	Dose	Dry Mouth (%)	Constipation (%)	Study/Source
Fesoterodine	4/8 mg (flexible)	34	9	Wagg et al. (SOFIA), 2013[1]
Fesoterodine	8 mg	26-32	-	Herschorn et al., 2012 (pooled analysis)[3]
Tolterodine ER	4 mg	24.3	6.1	Zinner et al., 2006[4]
Solifenacin	5/10 mg	Main AE	Main AE	Wagg et al., 2006 (pooled analysis)[5]
Oxybutynin IR	5 mg bid	-	-	-
Mirabegron	25/50 mg	Lower than antimuscarinics	Lower than antimuscarinics	Wagg et al., 2020 (network meta-analysis)[6]

Note: Direct head-to-head comparison data is limited. Percentages are derived from different studies and should be interpreted with caution.

Table 3: Cognitive Safety of **Fesoterodine** in Elderly Subjects

Study	Drug/Dose	Population	Key Finding
Kay et al., 2012	Fesoterodine 4 mg & 8 mg	Healthy elderly volunteers (65-85 years)	No statistically significant effects on any cognitive function assessed versus placebo.
Wagg et al. (SOFIA), 2013	Fesoterodine 4/8 mg (flexible)	Elderly with OAB (≥65 years, MMSE ≥20)	No change in Mini-Mental State Examination (MMSE) score. [1]
A Wagg et al., 2024	Fesoterodine 4 mg & 8 mg, Oxybutynin 5 mg bid	Elderly with OAB and Mild Cognitive Impairment	No detectable effect on cognitive function. [7]

Experimental Protocols of Key Cited Studies

A detailed understanding of the methodologies employed in pivotal clinical trials is crucial for interpreting their findings.

The SOFIA (Study of Fesoterodine in an Aging population) Trial (Wagg et al., 2013)

- Study Design: A 12-week, randomized, double-blind, placebo-controlled, multicenter trial.[\[2\]](#)
- Participants: 794 individuals aged 65 years or older (with 47% being male) who had symptoms of OAB for at least three months.[\[1\]](#) Participants were required to have a mean of eight or more micturitions and three or more urgency episodes per 24 hours, and a Mini-Mental State Examination (MMSE) score of 20 or greater.[\[1\]](#)

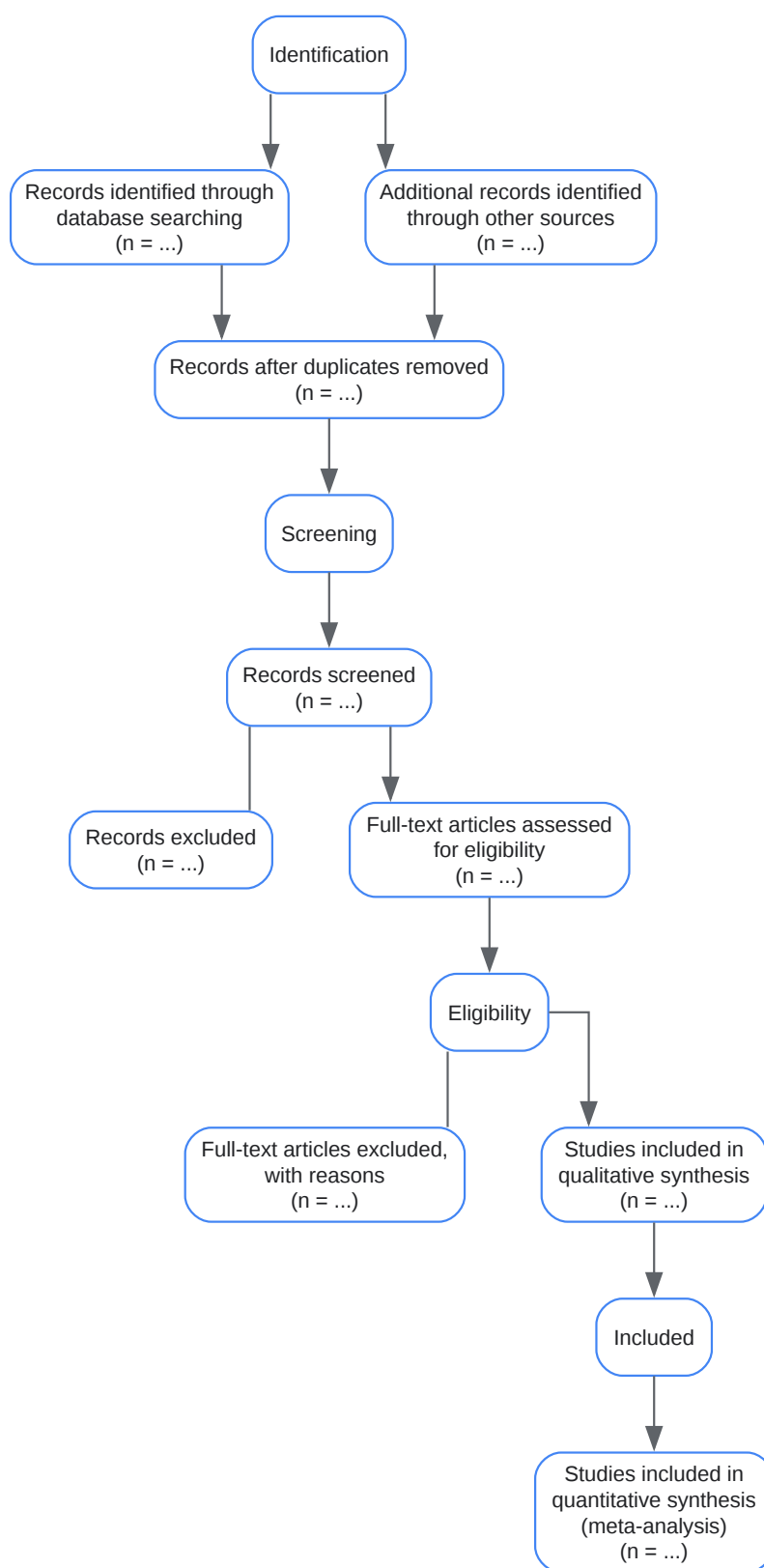
- Intervention: Participants were randomized to receive either flexible-dose **fesoterodine** (starting at 4 mg with the option to increase to 8 mg at week 4 or 8) or a corresponding placebo.[1]
- Outcome Measures: The primary endpoint was the change from baseline in the number of urgency episodes per 24 hours.[1] Safety assessments included the incidence of adverse events, changes in vital signs, and MMSE scores.[1]

Cognitive Safety Study in Healthy Elderly Volunteers (Kay et al., 2012)

- Study Design: A randomized, double-blind, double-dummy, four-way crossover study.
- Participants: Healthy volunteers aged 65 to 85 years with a baseline MMSE score of ≥ 26 .
- Intervention: Each participant received four treatment regimens in a randomized sequence with a washout period in between: **fesoterodine** 4 mg for 6 days, **fesoterodine** 4 mg for 3 days followed by 8 mg for 3 days, placebo for 6 days, and placebo for 6 days with a single dose of alprazolam 1 mg (as a positive control to demonstrate assay sensitivity) on day 6.
- Outcome Measures: A battery of cognitive tests was administered at baseline and on day 6 of each treatment period. The primary endpoint was the Power of Attention: Detection task. Secondary endpoints included other tests of attention, working memory, and episodic memory.

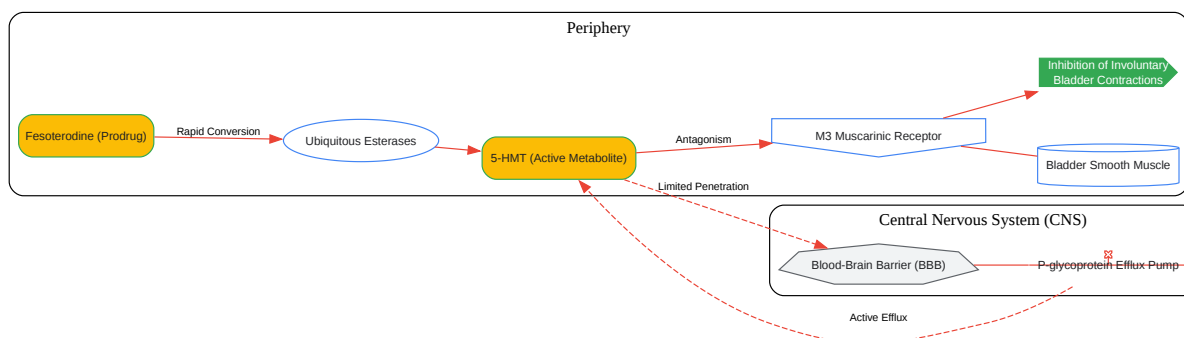
Visualizing Key Concepts

To further elucidate the processes and mechanisms discussed, the following diagrams are provided.



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PRISMA flow diagram for a systematic review.



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